6-(Cyclopentyloxy)pyridine-3-boronic acid
Overview
Description
6-(Cyclopentyloxy)pyridine-3-boronic acid, also known as CPB, is an organic compound that has been extensively studied due to its potential applications in various fields of research and industry. It is used in the Suzuki reaction, primarily in laboratory organic synthesis and chemical pharmaceutical research .
Synthesis Analysis
The synthesis of pyridinylboronic acids often involves the use of palladium-catalyzed cross-coupling reactions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Scientific Research Applications
Synthesis and Catalysis
- Boronic acids, including derivatives like 6-(Cyclopentyloxy)pyridine-3-boronic acid, are crucial in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex molecules through the creation of carbon-carbon bonds. This methodology facilitates the synthesis of various heteroaryl compounds, contributing significantly to drug discovery and materials science (Smith et al., 2008).
- The utility of boronic acids in catalysis extends beyond coupling reactions. For instance, they catalyze highly enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes with potential applications in medicinal chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science and Sensing
- In materials science, boronic acid derivatives are employed for the synthesis of novel materials. For example, they are integral to the development of polymeric materials for electronic applications, such as light-emitting diodes and sensors, due to their ability to form stable complexes with various substrates (Wang et al., 2015).
- Boronic acids have been utilized in the construction of chemosensors, especially for the detection of carbohydrates and glycosides. This application is based on the boronic acid's unique ability to bind diols, enabling the selective sensing of sugars, which has implications for diabetes management and other health-related areas (Wang, Wang, & Feng, 2019).
Drug Delivery
- The versatility of boronic acids extends to the field of drug delivery, where they have been explored for the development of stimuli-responsive systems. These systems can selectively release drugs in response to biological stimuli such as pH changes, glucose concentration, or the presence of specific biomolecules, offering targeted therapeutic interventions with reduced side effects (Stubelius, Lee, & Almutairi, 2019).
Safety and Hazards
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIFDGNOCWNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726107 | |
Record name | [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-85-5 | |
Record name | [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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